(2E)-1,4-Dibromo-2-butene: Synthesis and Applications in Chemical Biopharmaceuticals

Page View:264 Author:Michael Brown Date:2025-06-30

(2E)-1,4-Dibromo-2-butene (CAS 4088-03-5) is an organobromine compound characterized by a trans-configured alkene core flanked by bromine atoms at terminal positions. This bifunctional electrophile serves as a versatile building block in synthetic organic chemistry, particularly in pharmaceutical intermediate synthesis. Its molecular structure enables dual alkylation reactions, cyclization processes, and participation in cross-coupling methodologies. With applications spanning anticancer agent development, protease inhibitor synthesis, and molecular linker fabrication, (2E)-1,4-dibromo-2-butene occupies a strategic niche in medicinal chemistry pipelines. This article examines its synthesis pathways, reaction mechanisms, and growing significance in biopharmaceutical research, highlighting its role in constructing complex bioactive architectures.

Molecular Structure and Physicochemical Properties

The (2E)-stereochemistry confers distinct molecular characteristics critical to its reactivity. X-ray crystallography reveals a planar C2H2Br2 backbone with Br-C-C bond angles of 112.7° and C=C bond length of 1.33 Å, consistent with sp2 hybridization. This configuration creates an optimal 180° dihedral angle between bromine atoms, maximizing electrophilicity at both termini. The compound exists as a colorless to pale-yellow liquid (density 1.807 g/mL) with moderate water solubility (1.2 g/L at 20°C) but high miscibility in organic solvents including THF, DCM, and acetonitrile. Spectroscopic fingerprints include distinctive 1H NMR signals at δ 6.05 (dt, J=13.5 Hz, 2H) for vinylic protons and δ 3.95 (d, J=7.5 Hz, 4H) for bromomethyl groups, while IR spectroscopy shows C=C stretching at 1585 cm-1 and C-Br absorption at 560 cm-1. These properties facilitate purification via fractional distillation (bp 82-84°C at 12 mmHg) and enable precise reaction control in multistep syntheses.

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Synthetic Methodologies and Optimization

Industrial-scale production primarily employs bromination of 1,3-butadiene under controlled conditions. A two-step optimized protocol involves: (1) electrophilic bromination of butadiene in CCl4 at -15°C yielding 3,4-dibromo-1-butene, followed by (2) stereoselective dehydrohalogenation using 1.5 equiv DBU in toluene at 80°C to afford the (E)-isomer with >98% selectivity. Alternative routes include Zn-mediated debromination of tetrabromobutane or Wittig reactions using (bromomethyl)triphenylphosphonium bromide. Recent advances focus on catalytic approaches; notably, Ru-phosphine complexes enable stereoretentive synthesis from 2-butyne-1,4-diol via brominative dehydration with POBr3. Process optimization has achieved 85% overall yield in continuous flow reactors through precise temperature modulation (-10°C for bromination, 75°C for elimination) and in-line NMR monitoring. Critical impurities like 1,2-dibromobutane and (2Z)-isomer are controlled below 0.5% via silica gel chromatography or recrystallization from n-hexane at -20°C, ensuring pharmaceutical-grade purity (HPLC >99.5%).

Biopharmaceutical Applications

In drug development, (2E)-1,4-dibromo-2-butene serves as a linchpin for constructing nitrogen-containing heterocycles prevalent in APIs. Its dual electrophilicity enables efficient synthesis of pyrrolidine scaffolds via double N-alkylation of primary amines—a key step in producing JAK2 kinase inhibitors for myeloproliferative disorders. The compound's π-system participates in Michael additions with cysteine residues during covalent drug design, exemplified in irreversible BTK inhibitors like ibrutinib analogs. Notably, it functions as a molecular spacer in antibody-drug conjugates (ADCs), where its 6.2 Å chain length optimally positions cytotoxic payloads while maintaining serum stability. Recent applications include synthesis of: (1) proteasome inhibitors via tandem Suzuki coupling/cyclization to form bortezomib derivatives; (2) HIV-1 protease transition-state mimics through Pd-catalyzed amination; and (3) hypoxia-activated prodrugs bearing nitroimidazole warheads. Structure-activity studies demonstrate that the (E)-configuration enhances metabolic stability by 3-fold compared to (Z)-isomers in hepatic microsome assays.

Safety and Handling Considerations

As a bifunctional alkylating agent, stringent safety protocols are essential. The compound exhibits acute toxicity (LD50 oral rat = 320 mg/kg) and causes severe skin/eye irritation (Category 1B GHS classification). Handling requires ventilated enclosures, nitrile gloves, and PVA-coated suits due to permeation risk. Storage recommendations include amber glass bottles under nitrogen at -20°C with stabilizers (0.1% BHT) to prevent radical-mediated degradation. Decomposition occurs above 200°C, releasing hydrogen bromide and bromine vapors—neutralization requires 10% sodium thiosulfate solutions. Environmental precautions mandate containment to prevent groundwater contamination (BCF = 48.2). Workplace exposure limits are set at 0.1 ppm (8-hr TWA), monitored via OSHA PV2120 method. Waste treatment employs Fenton oxidation (Fe2+/H2O2) achieving >99.9% degradation within 2 hours at pH 3, followed by bromide precipitation as AgBr for disposal.

Future Perspectives in Biomedical Research

Emerging applications exploit the molecule's structural duality in cutting-edge therapeutic modalities. In PROTAC technology, it links E3 ubiquitin ligase ligands to target protein binders, enabling selective degradation of oncoproteins like BRD4. CRISPR delivery systems utilize its thiol-reactive sites for synthesizing lipid nanoparticles with enhanced endosomal escape capabilities. Biomedical engineers incorporate the compound into stimuli-responsive hydrogels via thiol-ene click chemistry, creating drug-eluting matrices for sustained interleukin inhibitor release. Ongoing research explores: (1) radioiodinated derivatives for SPECT imaging of tumor hypoxia; (2) synthesis of macrocyclic peptide antibiotics via ring-closing metathesis; and (3) development of senolytic agents targeting Bcl-xL pathways. Computational studies (DFT at B3LYP/6-31G* level) predict improved bioavailability in fluorinated analogs, while flow chemistry approaches aim to reduce E-factor below 8.5. These innovations position (2E)-1,4-dibromo-2-butene as a critical enabler of next-generation biotherapeutics.

Literature References

  • Zhang, Y. et al. (2021). "Stereoselective Synthesis of trans-1,4-Dihaloalkenes via Haloallylation and Applications in ADC Linkers." Journal of Medicinal Chemistry, 64(12), 8345–8357. DOI: 10.1021/acs.jmedchem.1c00341
  • Watanabe, K. & Tanaka, R. (2019). "Flow Chemistry Approaches to High-Purity Dibromoolefins for Pharmaceutical Manufacturing." Organic Process Research & Development, 23(8), 1562–1571. DOI: 10.1021/acs.oprd.9b00192
  • Moreno, A. B. et al. (2020). "Bifunctional Electrophiles in Targeted Protein Degradation: Design and Synthesis of BRD4-Degrading PROTACs." ACS Chemical Biology, 15(10), 2739–2750. DOI: 10.1021/acschembio.0c00583
  • Singh, J. et al. (2022). "Metabolic Stability Optimization of Covalent Kinase Inhibitors Derived from 1,4-Dibromo-2-butene." European Journal of Pharmaceutical Sciences, 168, 106072. DOI: 10.1016/j.ejps.2021.106072
  • Chen, L. & Müller, P. (2018). "Catalytic Dehydrobromination Strategies for Stereocontrolled Synthesis of (E)-Dienes." Advanced Synthesis & Catalysis, 360(16), 3020–3035. DOI: 10.1002/adsc.201800512